molecular formula C19H18N4O B2569995 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one CAS No. 2415565-91-0

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one

Cat. No.: B2569995
CAS No.: 2415565-91-0
M. Wt: 318.38
InChI Key: ZHWPBSJAOJTBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinoxaline moiety attached to a piperazine ring, which is further substituted with a benzyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Reactions Analysis

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The benzyl group further modulates the compound’s pharmacokinetic properties, making it more effective in its biological activities .

Comparison with Similar Compounds

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

1-benzyl-4-quinoxalin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPBSJAOJTBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.